(2Z,6Z,10E,14E,18E)-Farnesylfarnesol

Descripción general

Descripción

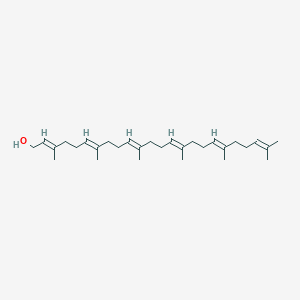

(2Z,6Z,10E,14E,18E)-Farnesylfarnesol, also known as (2Z,6Z,10E,14E,18E)-3,7,11,15,19,23-Hexamethyltetracosa-2,6,10,14,18,22-hexaen-1-ol, is a polyunsaturated alcohol with the molecular formula C30H50O and a molecular weight of 426.7 g/mol . This compound is characterized by its multiple conjugated double bonds and a long carbon chain, making it a significant molecule in various chemical and biological processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,6Z,10E,14E,18E)-Farnesylfarnesol typically involves the use of farnesyl pyrophosphate as a starting material. The process includes a series of condensation reactions, often catalyzed by enzymes or chemical catalysts, to form the extended carbon chain with multiple double bonds . The reaction conditions usually require controlled temperatures and pH levels to ensure the stability of the intermediate compounds and the final product.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as the use of genetically modified microorganisms that can produce the compound through fermentation processes. These methods are advantageous due to their efficiency and the ability to produce large quantities of the compound with high purity .

Análisis De Reacciones Químicas

Types of Reactions

(2Z,6Z,10E,14E,18E)-Farnesylfarnesol undergoes various chemical reactions, including:

Oxidation: This reaction can convert the alcohol group to an aldehyde or carboxylic acid.

Reduction: The double bonds in the compound can be reduced to single bonds, altering its structure and properties.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can yield farnesylfarnesal or farnesylfarnesoic acid, while reduction can produce fully saturated farnesylfarnesane.

Aplicaciones Científicas De Investigación

(2Z,6Z,10E,14E,18E)-Farnesylfarnesol has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of (2Z,6Z,10E,14E,18E)-Farnesylfarnesol involves its interaction with cellular membranes and proteins. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It also interacts with specific enzymes and receptors, modulating signaling pathways and cellular responses . The molecular targets include various kinases and transcription factors that regulate gene expression and cell behavior .

Comparación Con Compuestos Similares

Similar Compounds

Farnesol: A related compound with a shorter carbon chain and fewer double bonds.

Geranylgeraniol: Another polyunsaturated alcohol with a similar structure but different biological activities.

Squalene: A triterpene with a similar polyunsaturated structure but a different functional group arrangement.

Uniqueness

(2Z,6Z,10E,14E,18E)-Farnesylfarnesol is unique due to its extended carbon chain and multiple conjugated double bonds, which confer distinct chemical and biological properties. Its ability to modulate membrane properties and interact with various molecular targets makes it a valuable compound in research and industrial applications .

Actividad Biológica

(2Z,6Z,10E,14E,18E)-Farnesylfarnesol is a sesquiterpene alcohol that has garnered attention for its diverse biological activities. This compound is structurally related to farnesol and is involved in various physiological processes across different biological systems. This article explores the biological activity of this compound through a review of current research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is characterized by multiple double bonds and a long carbon chain typical of sesquiterpenes. Its molecular formula is , and it exhibits properties associated with both hydrophobic and hydrophilic interactions due to the presence of a hydroxyl group.

1. Antimicrobial Effects

Research has indicated that farnesol exhibits antimicrobial properties. In studies involving Candida albicans, it was found that farnesol production can be significantly enhanced by certain antifungal treatments. For instance, treatment with azole antifungals like fluconazole increased farnesol production by up to 10-fold in various strains of C. albicans .

Table 1: Farnesol Production in C. albicans

| Strain of C. albicans | Farnesol Produced (mg/g dry wt) |

|---|---|

| A72 | 0.120-0.133 |

| CAI-4 | 0.120-0.133 |

| ATCC 10231 | <0.005 |

| Clinical isolate 4 | 0.125 ± 0.005 |

| Clinical isolate 6 | 0.107 ± 0.012 |

This enhancement suggests that farnesol may play a role in the pathogenicity of fungi by modulating their growth and metabolism.

2. Neuroprotective Effects

Farnesylfarnesol has been studied for its neuroprotective properties in models of neurodegeneration. A study demonstrated that farnesol prevents dopaminergic neuronal loss by promoting the farnesylation of PARIS (a protein associated with neurodegenerative diseases) in transgenic mice . This process was linked to increased expression of mitochondrial biogenesis-related genes such as PGC-1α and its targets:

Table 2: Gene Expression Changes Induced by Farnesylfarnesol

| Gene | Expression Change |

|---|---|

| PGC-1α | Increased |

| SOD2 | Increased |

| NRF1 | Increased |

| TFAM | Increased |

The study highlights the potential of farnesylfarnesol as a therapeutic agent in conditions like Parkinson's disease.

3. Anti-inflammatory Effects

In an experimental model involving asthmatic mice, farnesol supplementation showed promising results in reducing serum allergic antibody titres and improving lipid profiles . The study found that various doses of farnesol significantly altered IgG2a/IgE ratios and improved lipid metabolism:

Table 3: Effects of Farnesol on Serum Profiles in Asthmatic Mice

| Treatment Group | Total IgE Levels (ng/ml) | LDL-c/HDL-c Ratio |

|---|---|---|

| Control | High | Aberrated |

| Low Dose Farnesol | Decreased | Improved |

| Medium Dose Farnesol | Decreased | Improved |

| High Dose Farnesol | Decreased | Improved |

These findings suggest that farnesylfarnesol may modulate immune responses and lipid metabolism beneficially.

Case Studies

Several case studies have documented the effects of farnesylfarnesol on different biological systems:

- Case Study 1 : In a mouse model of asthma, administration of farnesylfarnesol led to significant reductions in inflammatory markers and improved lung function metrics.

- Case Study 2 : In neurodegenerative models, farnesylfarnesol treatment resulted in enhanced cognitive function and reduced neuronal apoptosis.

Propiedades

IUPAC Name |

(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaen-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O/c1-25(2)13-8-14-26(3)15-9-16-27(4)17-10-18-28(5)19-11-20-29(6)21-12-22-30(7)23-24-31/h13,15,17,19,21,23,31H,8-12,14,16,18,20,22,24H2,1-7H3/b26-15+,27-17+,28-19+,29-21+,30-23+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXILURRBPAWICG-MMSZMYIBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CO)/C)/C)/C)/C)/C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.